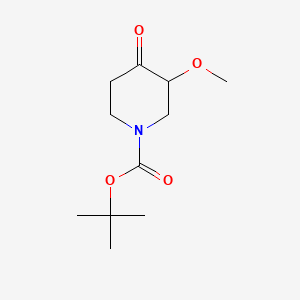

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHPWDBZWRHQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724416 | |

| Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-31-7 | |

| Record name | 1,1-Dimethylethyl 3-methoxy-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

CAS Number: 1188265-31-7

This technical guide provides a comprehensive overview of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a methoxy group at the 3-position and a ketone at the 4-position, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This strategic arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 1188265-31-7 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage | 2-8°C |

| SMILES | COC1CN(CCC1=O)C(=O)OC(C)(C)C |

Synthesis and Experimental Protocols

A plausible synthetic approach would involve the multi-step synthesis starting from a suitable precursor, followed by the introduction of the methoxy group and subsequent oxidation to the ketone. The Boc protecting group is typically introduced to shield the nitrogen during these transformations.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target compound.

Note: The specific reagents and reaction conditions would require experimental optimization.

Applications in Drug Discovery and Medicinal Chemistry

Piperidine and its derivatives are integral components of numerous FDA-approved drugs and are a focus of ongoing drug discovery efforts.[1][4] The piperidine scaffold is present in a wide range of therapeutic agents, including analgesics, antipsychotics, and anticancer drugs.[4][5]

The subject compound, tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, serves as a valuable intermediate in the synthesis of more complex and biologically active molecules. The presence of the ketone and methoxy groups provides reactive sites for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization.

While specific drugs developed directly from this intermediate are not publicly disclosed, its structural motifs are found in various compounds investigated for therapeutic potential. For instance, substituted piperidines are key components of Janus kinase (JAK) inhibitors and other targeted therapies.[6]

Logical Relationship in Drug Discovery:

Caption: The role of the title compound as a starting material in a typical drug discovery pipeline.

Spectroscopic Data

Characterization of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is typically achieved through standard spectroscopic methods. While specific spectra are proprietary to chemical suppliers, the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are key to confirming the structure's identity and purity. This data is generally available upon request from commercial vendors.

Reactivity and Further Transformations

The chemical reactivity of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is dictated by its key functional groups: the ketone, the methoxy group, and the Boc-protected amine.

-

The Ketone Group: The carbonyl group at the 4-position is susceptible to nucleophilic attack, making it a prime site for reactions such as reductions to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and reductive aminations to form substituted amines.

-

The Methoxy Group: The methoxy group at the 3-position can influence the reactivity of the adjacent ketone and can potentially be cleaved under harsh acidic conditions.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid), liberating the secondary amine for further functionalization, such as acylation, alkylation, or arylation.

Potential Reaction Pathways:

Caption: Key reaction pathways illustrating the synthetic utility of the title compound.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring functionalized with a methoxy group at the 3-position and a ketone at the 4-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and improve solubility in organic solvents.

| Identifier | Value |

| IUPAC Name | tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate |

| CAS Number | 1188265-31-7[1] |

| Molecular Formula | C₁₁H₁₉NO₄[1] |

| Molecular Weight | 229.27 g/mol [1] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate.

| Property | Value | Notes |

| Melting Point | Not available | Data for structurally similar N-Boc piperidones suggest a melting point in the range of 60-80 °C. |

| Boiling Point | 317.8 ± 42.0 °C at 760 mmHg[1] | Predicted value. |

| Density | 1.1 ± 0.1 g/cm³[1] | Predicted value. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and ethanol. | The Boc group generally enhances solubility in organic solvents. |

| Predicted logP | 0.5 | A measure of lipophilicity. |

Spectral Data

| Adduct | m/z |

| [M+H]⁺ | 230.13869 |

| [M+Na]⁺ | 252.12063 |

| [M-H]⁻ | 228.12413 |

| [M+NH₄]⁺ | 247.16523 |

| [M+K]⁺ | 268.09457 |

| [M+H-H₂O]⁺ | 212.12867 |

This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate are outlined below. These are generalized procedures adaptable for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if necessary)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of the compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in a shaker or on a stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Analyze the concentration of the compound in the filtrate using a calibrated analytical method such as HPLC.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis workflow for N-Boc protected piperidines and their potential role in drug discovery.

References

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and its potential applications as a synthetic intermediate.

Chemical Structure and Identifiers

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methoxy group at the 3-position, and a ketone at the 4-position.

| Identifier | Value |

| Molecular Formula | C₁₁H₁₉NO₄[1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC[1] |

| InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h9H,5-7H2,1-4H3[1] |

| InChIKey | DXHPWDBZWRHQRX-UHFFFAOYSA-N[1] |

| PubChem CID | 57363786[1] |

Physicochemical and Spectroscopic Data

Detailed experimental data for tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is not widely available in the public domain. However, based on data for structurally related compounds, the following properties and spectral characteristics can be anticipated. Commercial suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and MS.[2]

Table of Predicted and Related Compound Data:

| Property | Value/Data | Source/Analogy |

| Molecular Weight | 229.27 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar piperidones[3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of Boc-protected amines |

| ¹H NMR (CDCl₃) | Peaks expected for Boc group (~1.4-1.5 ppm), methoxy group (~3.3-3.5 ppm), and piperidine ring protons (various shifts). | General chemical shifts for these functional groups |

| ¹³C NMR (CDCl₃) | Carbonyl peaks (ketone and carbamate), carbons of the piperidine ring, methoxy carbon, and carbons of the Boc group are expected. | General chemical shifts for these functional groups |

Synthesis Protocol

Experimental Protocol (Proposed):

Step 1: α-Bromination of tert-Butyl 4-oxopiperidine-1-carboxylate

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq.) in THF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for several hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Step 2: Nucleophilic Substitution with Sodium Methoxide

-

Dissolve the crude tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC for the disappearance of the bromo intermediate.

-

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate.

This proposed synthesis is based on common organic chemistry transformations for the functionalization of ketones and is similar to procedures reported for other substituted piperidines.[4][5]

Role in Drug Discovery and Development

While there is no specific information detailing the direct biological activity or signaling pathway involvement of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, its structural motifs are prevalent in many biologically active molecules. Piperidine scaffolds are key components in a wide range of pharmaceuticals due to their ability to introduce favorable physicochemical properties and three-dimensional diversity.

Substituted 4-oxopiperidines, in particular, serve as versatile intermediates in the synthesis of more complex molecules, including kinase inhibitors.[4] For example, the related compound tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of the Janus kinase (Jak3) inhibitor, CP-690550.[4] The 4-oxo functionality provides a reactive handle for further chemical modifications, such as reductive amination or aldol condensations, to build more complex molecular architectures.

The methoxy group at the 3-position can influence the conformation of the piperidine ring and provide a handle for hydrogen bonding interactions with biological targets. Therefore, tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Visualizations

Caption: Chemical structure of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate.

Caption: A proposed two-step synthesis workflow for the target compound.

References

- 1. PubChemLite - Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (C11H19NO4) [pubchemlite.lcsb.uni.lu]

- 2. tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

Technical Guide: tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a substituted N-Boc-4-piperidone derivative. The N-Boc protecting group provides stability and enhances solubility in organic solvents, while the keto- and methoxy- functionalities at the 3- and 4-positions of the piperidine ring offer reactive sites for further chemical modifications. This makes it a potentially valuable intermediate in medicinal chemistry and drug discovery for the synthesis of more complex molecular architectures. This document provides a summary of its physicochemical properties and outlines a putative synthetic approach based on established methodologies for related compounds.

Physicochemical Properties

The key quantitative data for tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate are summarized in the table below.

| Property | Value |

| Molecular Weight | 229.273 g/mol |

| Molecular Formula | C₁₁H₁₉NO₄ |

| CAS Number | 1188265-31-7 |

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on the synthesis of analogous substituted N-Boc-4-piperidones. A common strategy involves the modification of a pre-formed N-Boc-4-piperidone ring.

Proposed Experimental Protocol: Synthesis from N-Boc-4-piperidone

This proposed synthesis involves the α-methoxylation of N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

A strong base (e.g., Lithium diisopropylamide - LDA)

-

An electrophilic methoxylating agent (e.g., 3-phenyl-2-(phenylsulfonyl)oxaziridine or a similar reagent)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Enolate Formation: Dissolve N-Boc-4-piperidone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Slowly add a solution of a strong, non-nucleophilic base such as LDA to form the lithium enolate.

-

Methoxylation: To the cold enolate solution, add a solution of an electrophilic methoxylating agent. Stir the reaction mixture at -78 °C for a specified period to allow for the α-methoxylation to occur.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate.

Role as a Synthetic Intermediate

N-Boc-4-piperidone and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. The functional groups on the piperidine ring allow for diverse chemical transformations, leading to the generation of complex scaffolds for drug development.

Spectroscopic Profile of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate. Due to the limited public availability of experimentally derived spectra for this specific molecule, this document combines predicted data for the target compound with illustrative experimental data from a closely related analogue, tert-butyl 4-oxopiperidine-1-carboxylate. This approach aims to provide valuable insights for researchers working with similar molecular scaffolds.

Mass Spectrometry (MS)

Mass spectrometry of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is utilized to determine its molecular weight and elemental composition. The predicted data suggests a monoisotopic mass of 229.13141 Da.

Table 1: Predicted Mass Spectrometry Data for tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate [1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 230.13869 |

| [M+Na]⁺ | 252.12063 |

| [M+K]⁺ | 268.09457 |

| [M+NH₄]⁺ | 247.16523 |

| [M-H]⁻ | 228.12413 |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This solution is then introduced into the electrospray ionization source of the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the protonated/adducted or deprotonated molecular ions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: Illustrative ¹H NMR Data for N-tert-Butoxycarbonyl-4-piperidone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.68 | t, J = 6.2 Hz | 4H | -CH₂-N-CH₂- |

| 2.41 | t, J = 6.2 Hz | 4H | -CH₂-C(=O)-CH₂- |

| 1.48 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 3: Illustrative ¹³C NMR Data for N-tert-Butoxycarbonyl-4-piperidone

| Chemical Shift (δ) ppm | Assignment |

| 208.5 | C=O |

| 154.6 | N-C(=O)O |

| 80.0 | -O-C(CH₃)₃ |

| 41.2 | -CH₂-N-CH₂- |

| 28.4 | -C(CH₃)₃ |

Experimental Protocol: NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. The spectrum is recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Illustrative IR Absorption Data for N-tert-Butoxycarbonyl-4-piperidone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (alkane) |

| 1720 | Strong | C=O stretch (ketone) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1425 | Medium | C-H bend (alkane) |

| 1240 | Strong | C-N stretch |

| 1160 | Strong | C-O stretch |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum is collected over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Reactivity Profile of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details the molecule's structural features, spectroscopic signature, and predicted reactivity at its key functional groups: the N-Boc protecting group, the C4-ketone, and the enolizable protons at C3 and C5. Drawing on data from analogous structures, this guide presents potential synthetic transformations including reductions, reductive aminations, olefination reactions, and enolate-based alkylations. Detailed, plausible experimental protocols are provided for these key reactions. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Introduction

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a heterocyclic compound of significant interest in the synthesis of complex nitrogen-containing molecules, particularly in the field of drug discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the specific substitution pattern of this molecule offers multiple avenues for synthetic diversification. The presence of a ketone at the 4-position, a methoxy group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom creates a unique electronic and steric environment that dictates its chemical behavior. Understanding the reactivity of this intermediate is crucial for its effective utilization in the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical and Spectroscopic Data

The fundamental properties of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate are summarized below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄[1] |

| Molecular Weight | 229.27 g/mol |

| Appearance | Predicted to be a solid or oil |

| CAS Number | 1188265-31-7 |

Spectroscopic data is critical for confirming the structure and purity of the compound during synthesis and subsequent reactions.

| Spectroscopy | Key Features |

| ¹H NMR | Data available, typically showing signals for the tert-butyl group, the methoxy group, and the piperidine ring protons.[2] |

| ¹³C NMR | Data available, with characteristic peaks for the carbonyl carbons (ketone and carbamate), the tert-butyl group, the methoxy carbon, and the piperidine ring carbons.[2] |

| Mass Spec. | Data available, with the molecular ion peak and characteristic fragmentation patterns.[2] |

| IR | Data available, showing strong absorption bands for the ketone and carbamate carbonyl groups.[2] |

Reactivity Profile

The reactivity of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is governed by its three main functional groups: the N-Boc protecting group, the C4-ketone, and the α-protons to the ketone.

Reactions at the C4-Carbonyl Group

The ketone at the C4-position is a primary site for nucleophilic attack and related carbonyl chemistry.

The ketone can be reduced to a hydroxyl group using various reducing agents. The stereochemical outcome of this reduction can be influenced by the choice of reagent and the steric hindrance posed by the adjacent methoxy group.

| Reagent | Product | Typical Yield | Notes |

| Sodium borohydride (NaBH₄) | tert-butyl 3-methoxy-4-hydroxypiperidine-1-carboxylate | >90% (predicted) | A mild and common reagent for ketone reduction. |

| Lithium aluminium hydride (LiAlH₄) | tert-butyl 3-methoxy-4-hydroxypiperidine-1-carboxylate | High (predicted) | A stronger reducing agent, may also reduce the carbamate under harsh conditions. |

Experimental Protocol: Reduction of the C4-Ketone with Sodium Borohydride

-

Dissolve tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask at 0 °C.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of water or acetone.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent to form the corresponding amine at the C4-position.

| Amine | Reducing Agent | Product | Typical Yield |

| Primary Amine (R-NH₂) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | tert-butyl 4-(alkylamino)-3-methoxypiperidine-1-carboxylate | Moderate to High (predicted) |

| Secondary Amine (R₂NH) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | tert-butyl 4-(dialkylamino)-3-methoxypiperidine-1-carboxylate | Moderate to High (predicted) |

Experimental Protocol: Reductive Amination with a Primary Amine

-

To a solution of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add the primary amine (1.1 eq).

-

Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.

The ketone can be converted to an alkene via the Wittig reaction using a phosphonium ylide. This reaction is a powerful tool for carbon-carbon bond formation. The reactivity of the ketone in a Wittig reaction is demonstrated in the synthesis of a related bromo-substituted piperidine.[3]

| Ylide | Product | Typical Yield |

| Ph₃P=CH₂ | tert-butyl 3-methoxy-4-methylenepiperidine-1-carboxylate | Moderate to High (predicted) |

| Ph₃P=CHCO₂Et | tert-butyl 4-(ethoxycarbonylmethylene)-3-methoxypiperidine-1-carboxylate | High (based on analogous reaction)[3] |

Experimental Protocol: Wittig Olefination

-

To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise to generate the ylide.

-

Stir the resulting colored solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.

-

Cool the reaction mixture back to -78 °C and add a solution of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford the desired alkene.

Reactions Involving Enolate Formation

The protons at the C3 and C5 positions are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles. The presence of the methoxy group at C3 will influence the regioselectivity of enolate formation and subsequent reactions.

Alkylation of the enolate can introduce substituents at the C3 or C5 position. The regioselectivity will depend on the reaction conditions (kinetic vs. thermodynamic control) and the nature of the base and electrophile.

| Base | Electrophile | Product |

| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | tert-butyl 3-methoxy-3-methyl-4-oxopiperidine-1-carboxylate or tert-butyl 3-methoxy-5-methyl-4-oxopiperidine-1-carboxylate |

| Sodium hydride (NaH) | Benzyl bromide (BnBr) | tert-butyl 3-benzyl-3-methoxy-4-oxopiperidine-1-carboxylate or tert-butyl 5-benzyl-3-methoxy-4-oxopiperidine-1-carboxylate |

Experimental Protocol: α-Alkylation

-

To a solution of a strong, non-nucleophilic base such as LDA (1.1 eq) in anhydrous THF at -78 °C, add a solution of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Reactions of the N-Boc Protecting Group

The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions to liberate the free secondary amine.

| Reagent | Product | Typical Yield |

| Trifluoroacetic acid (TFA) | 3-methoxy-4-oxopiperidine | High (predicted) |

| Hydrochloric acid (HCl) in dioxane | 3-methoxy-4-oxopiperidine hydrochloride | High (predicted) |

Experimental Protocol: N-Boc Deprotection with TFA

-

Dissolve tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, or precipitate the salt.

-

Extract the free amine with an organic solvent, dry, and concentrate.

Visualizations of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Caption: Reduction of the C4-ketone to a hydroxyl group.

Caption: Reductive amination pathway.

Caption: Wittig olefination at the C4-position.

Caption: General pathway for α-alkylation via an enolate.

Caption: Deprotection of the N-Boc group.

Conclusion

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a versatile synthetic intermediate with a rich and predictable reactivity profile. The strategic manipulation of its ketone, enolizable protons, and N-Boc protecting group allows for the generation of a diverse range of substituted piperidine derivatives. This guide provides a foundational understanding of its chemical behavior and offers practical protocols to aid researchers in the design and execution of synthetic routes towards novel molecules of interest in medicinal chemistry and materials science. Further investigation into the stereochemical control of these reactions will undoubtedly expand the utility of this valuable building block.

References

- 1. PubChemLite - Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (C11H19NO4) [pubchemlite.lcsb.uni.lu]

- 2. tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate(1188265-31-7) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]

An In-depth Technical Guide on the Synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, a piperidine derivative with potential applications as a versatile building block in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific compound, this guide outlines a logical, multi-step approach based on established chemical transformations of related N-Boc-4-piperidone scaffolds. The synthesis involves the preparation of the starting material, its subsequent α-hydroxylation, and a final methylation step.

Chemical Compound Data

| Identifier | Value |

| Compound Name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC |

| InChI Key | DXHPWDBZWRHQRX-UHFFFAOYSA-N |

Predicted Physicochemical Properties

| Property | Value | Source |

| Monoisotopic Mass | 229.13141 Da | PubChem[1] |

| XlogP (predicted) | 0.5 | PubChem[1] |

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.13869 | 151.2 |

| [M+Na]⁺ | 252.12063 | 157.3 |

| [M-H]⁻ | 228.12413 | 153.1 |

| [M+NH₄]⁺ | 247.16523 | 168.3 |

| [M+K]⁺ | 268.09457 | 157.5 |

| Data sourced from PubChemLite, predicted using CCSbase.[1] |

Proposed Synthetic Pathway

The proposed synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a three-step process commencing from the commercially available piperidin-4-one monohydrate hydrochloride. The pathway involves the protection of the piperidine nitrogen, followed by α-hydroxylation of the ketone, and subsequent methylation of the resulting hydroxyl group.

Caption: Proposed synthetic pathway for tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (1)

This procedure outlines the N-Boc protection of piperidin-4-one.

Reaction Scheme:

Materials:

-

Piperidin-4-one monohydrate hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF)

-

Deionized water (H₂O)

-

Diethyl ether (Et₂O)

-

5% Aqueous solution of potassium bisulfate (KHSO₄)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure: [2]

-

Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and H₂O at room temperature.

-

Add sodium bicarbonate (2.0 eq.) to the solution and stir the mixture for 15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.2 eq.) and continue stirring for 16 hours at room temperature.

-

Dilute the reaction mixture with diethyl ether and wash successively with a 5% aqueous solution of KHSO₄, water, and brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data:

| Reactant | Molar Eq. |

| Piperidin-4-one monohydrate hydrochloride | 1.0 |

| Sodium bicarbonate | 2.0 |

| Di-tert-butyl dicarbonate | 1.2 |

Step 2: Synthesis of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (2)

This step involves the introduction of a hydroxyl group at the C3 position of the piperidone ring. A common method to achieve this is through α-bromination followed by hydrolysis.

Reaction Scheme:

Part A: α-Bromination [2]

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1)

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a mixture of THF and diethyl ether.

-

Add aluminum chloride (0.1 eq.) to the solution.

-

Cool the mixture to 0 °C and slowly add bromine (1.0 eq.) over 30 minutes.

-

Stir the solution at 0 °C for 18 hours.

-

Filter the resulting solid and wash it with diethyl ether.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Part B: Hydrolysis

Step 3: Synthesis of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate (3)

The final step is the methylation of the hydroxyl group of intermediate 2 via a Williamson ether synthesis.[3][4][5][6][7]

Reaction Scheme:

Materials:

-

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (2)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Methyl iodide (CH₃I) or another methylating agent

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

Procedure (General):

-

Dissolve the α-hydroxy ketone 2 (1.0 eq.) in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add a slight excess of a strong base (e.g., NaH, 1.1 eq.) portion-wise to form the alkoxide.

-

Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.

-

Add a methylating agent, such as methyl iodide (1.1-1.5 eq.), dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the final compound.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and the key stages of the experimental process.

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a robust, albeit proposed, pathway for the synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate. Researchers should note that the conditions for the hydrolysis and methylation steps may require optimization for this specific substrate. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography should be employed to characterize the intermediates and the final product.

References

- 1. PubChemLite - Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (C11H19NO4) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Synthetic Precursor: Unveiling the Therapeutic Potential of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate Derivatives in Kinase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a heterocyclic compound that serves as a crucial structural motif and key synthetic intermediate in the development of potent and selective kinase inhibitors. While the molecule itself does not exhibit a defined mechanism of action, its incorporation into more complex chemical entities has been instrumental in the discovery of therapeutics targeting Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This technical guide elucidates the mechanism of action of two prominent drugs, Tofacitinib and Vandetanib, which utilize piperidine-based cores derived from precursors like tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate. We will delve into their targeted signaling pathways, present quantitative data on their inhibitory activities, and provide an overview of the experimental protocols used to characterize their function.

Introduction: From a Synthetic Intermediate to Targeted Therapies

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for molecules designed to interact with specific biological targets. tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate represents a valuable starting material for the synthesis of substituted piperidines, which are subsequently elaborated into potent kinase inhibitors. This guide focuses on the downstream therapeutic agents to illustrate the ultimate biological significance of this chemical precursor.

Mechanism of Action: Targeting Key Signaling Cascades

The derivatives of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate are integral to the structure of drugs that inhibit kinases, enzymes that play a critical role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.

Tofacitinib: A Janus Kinase (JAK) Inhibitor

A derivative, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of Tofacitinib (CP-690550), an inhibitor of the Janus kinase family.[1] JAKs are intracellular tyrosine kinases that are essential for the signaling of numerous cytokines involved in inflammation and immune responses.[2] Tofacitinib primarily targets JAK1 and JAK3, and to a lesser extent, JAK2.[3][4]

The binding of cytokines to their receptors activates receptor-associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in inflammation and immune cell function. Tofacitinib competitively binds to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.[4]

Figure 1: Tofacitinib Inhibition of the JAK-STAT Signaling Pathway.

Vandetanib: A Multi-Tyrosine Kinase Inhibitor

tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib.[5][6] Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinase.

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. EGFR signaling is involved in cell proliferation, survival, and differentiation. RET is a receptor tyrosine kinase whose mutations are associated with certain types of thyroid cancer. By inhibiting these kinases, Vandetanib exerts its anti-cancer effects by suppressing tumor angiogenesis and cell proliferation.

Figure 2: Vandetanib's Multi-Targeted Inhibition of Receptor Tyrosine Kinases.

Quantitative Data

The inhibitory activity of Tofacitinib and Vandetanib against their respective kinase targets is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target Kinase | IC50 (nM) |

| Tofacitinib | JAK1 | 1 |

| JAK2 | 20 | |

| JAK3 | 112 | |

| Vandetanib | VEGFR2 | 40 |

| EGFR | 500 | |

| RET | 100 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of kinase inhibitors involves a variety of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assays

Objective: To determine the IC50 of an inhibitor against a specific kinase.

General Protocol:

-

Reagents: Recombinant kinase, substrate (e.g., a peptide with a tyrosine residue), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test inhibitor at various concentrations.

-

Reaction: The kinase, substrate, and inhibitor are incubated in a suitable buffer. The reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods like fluorescence polarization or luminescence-based assays can be used.

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Assays

Objective: To assess the inhibitor's activity in a cellular context.

General Protocol (e.g., STAT Phosphorylation Assay for JAK inhibitors):

-

Cell Culture: Grow a cytokine-dependent cell line.

-

Treatment: Pre-incubate the cells with the inhibitor at various concentrations.

-

Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.

-

Lysis and Analysis: Lyse the cells and quantify the amount of phosphorylated STAT (pSTAT) using methods like Western blotting or ELISA.

-

Data Analysis: Determine the inhibitor concentration that reduces pSTAT levels by 50%.

Conclusion

While tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a synthetic intermediate, its structural features are foundational to the development of highly effective and specific kinase inhibitors. The examples of Tofacitinib and Vandetanib highlight how this piperidine core can be elaborated to target distinct kinase families, leading to therapies for a range of diseases from autoimmune disorders to cancer. Understanding the mechanism of action of these final drug products provides valuable insight into the therapeutic potential unlocked by this versatile chemical scaffold. Future drug discovery efforts will likely continue to leverage this and similar building blocks to create next-generation kinase inhibitors with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate was publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds and general laboratory safety principles. It is intended as a precautionary guide and should be supplemented by professional judgment and a thorough risk assessment before handling this compound.

Introduction

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound with applications as a building block in medicinal chemistry and drug discovery. As with any chemical reagent, a comprehensive understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known and inferred safety information, handling protocols, and emergency procedures for this compound.

Physicochemical and Toxicological Data

Quantitative data for tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is limited. The following tables summarize available data for the target compound and its structural analogs.

Table 1: Physicochemical Properties of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate and Related Compounds

| Property | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | tert-Butyl 4-oxopiperidine-1-carboxylate[1][2] | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate |

| CAS Number | 1188265-31-7 (Unverified) | 79099-07-3[1][2] | 181269-73-0 |

| Molecular Formula | C11H19NO4[3] | C10H17NO3[1][2] | C11H19NO3 |

| Molecular Weight | 229.27 g/mol [3] | 199.25 g/mol [1][2] | 213.27 g/mol |

| Appearance | Not specified (likely a solid) | Solid | Solid |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Table 2: Summary of GHS Hazard Classifications for Structural Analogs

| Hazard Statement | tert-Butyl 4-oxopiperidine-1-carboxylate[4] | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[5] |

| Acute Toxicity, Oral | H302: Harmful if swallowed[4] | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | H315: Causes skin irritation[5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4] | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[4] | H335: May cause respiratory irritation[5] |

Hazard Identification and Precautionary Measures

Based on the data from structural analogs, tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate should be treated as a hazardous substance.

Potential Health Effects:

Precautionary Statements:

A comprehensive set of precautionary statements, derived from analogs, is provided in the table below.

Table 3: Precautionary Statements for Handling

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |

| P264 | Wash skin thoroughly after handling.[4][5] | |

| P270 | Do not eat, drink or smoke when using this product.[5] | |

| P271 | Use only outdoors or in a well-ventilated area.[4][5] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[4][5] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[5] | |

| P330 | Rinse mouth.[5] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4][5] |

| P405 | Store locked up.[4][5] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[5] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

-

If Swallowed: Rinse mouth. Call a poison control center or doctor immediately for treatment advice.[5]

-

If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If irritation persists, get medical attention.[5]

-

If Inhaled: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.[5]

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: May emit toxic fumes under fire conditions.[5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust. Ventilate the area and wash the spill site after material pickup is complete.[5]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.[5]

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal conditions of use.

-

Conditions to Avoid: Avoid moisture and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: May include carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate.

Caption: Safe handling workflow for tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate.

This guide is intended to provide a foundation for the safe handling of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety measures based on the specific experimental conditions. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.

References

- 1. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3 [matrix-fine-chemicals.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. PubChemLite - Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (C11H19NO4) [pubchemlite.lcsb.uni.lu]

- 4. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. capotchem.cn [capotchem.cn]

Methodological & Application

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate as a building block in organic synthesis

Application Notes: Tert-Butyl 3-Methoxy-4-oxopiperidine-1-carboxylate

Introduction

Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive ketone, a methoxy group alpha to the carbonyl, and a Boc-protected nitrogen, allows for diverse chemical modifications. This functionality makes it an ideal starting material for synthesizing complex piperidine derivatives, which are core scaffolds in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

Key Synthetic Applications

The primary utility of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate lies in its role as a precursor for constructing substituted piperidine rings. The ketone at the C4 position is a handle for various reactions such as reductive amination, Wittig reactions, and nucleophilic additions. The methoxy group at the C3 position can be displaced or modified, adding another layer of synthetic versatility.

A significant application is in the synthesis of potent and selective kinase inhibitors. For instance, it serves as a key intermediate in the preparation of Janus kinase (JAK) inhibitors, which are pivotal in treating autoimmune diseases and myeloproliferative disorders. The piperidine core often forms a central part of the pharmacophore, interacting with key residues in the kinase active site.

Application in the Synthesis of a JAK1/JAK2 Inhibitor Intermediate

One of the prominent applications of this building block is the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for Tofacitinib, a JAK inhibitor. The synthesis involves a stereoselective reductive amination of the ketone.

Workflow for Intermediate Synthesis

Application Notes and Protocols: The Use of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules. The presence of a methoxy group at the 3-position and a ketone at the 4-position of the piperidine ring offers multiple reaction sites for derivatization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled reactions at other positions of the ring. These structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors and spirocyclic compounds with a wide range of biological activities.

Application 1: Synthesis of Kinase Inhibitors

The piperidine scaffold is a common motif in many kinase inhibitors. While derivatives of tert-butyl 4-oxopiperidine-1-carboxylate are more commonly cited in the synthesis of drugs like Tofacitinib and Vandetanib, the 3-methoxy derivative serves as a valuable analog for creating novel chemical entities with potentially altered selectivity and potency.

A. Tofacitinib (JAK Inhibitor)

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1] Its synthesis involves a chiral piperidine derivative. The use of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate can lead to the synthesis of Tofacitinib analogs.

Inhibitory Activity of Tofacitinib

| Kinase | IC50 (nM) |

| JAK1 | 1.7 - 7.7 |

| JAK2 | 1.8 - 4.1 |

| JAK3 | 0.75 - 1.6 |

| TYK2 | 34 |

Data compiled from multiple sources.[2][3]

B. Vandetanib (VEGFR/EGFR Inhibitor)

Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. It targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4][5] The synthesis of Vandetanib involves a piperidine-containing side chain.

Inhibitory Activity of Vandetanib

| Kinase | IC50 (nM) |

| VEGFR-2 | 40 |

| VEGFR-3 | 110 |

| EGFR | 500 |

| RET | 130 |

Data compiled from multiple sources.[6][7]

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by drugs synthesized using piperidine scaffolds.

Application 2: Synthesis of Spirooxindole Derivatives

Spirooxindoles are a class of heterocyclic compounds with a spiro-fused ring system containing an oxindole moiety. They exhibit a wide range of biological activities, including antimicrobial and antiviral properties.[5][8] tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate can be used as a key building block in the synthesis of novel spirooxindole-pyrrolizidine derivatives through a 1,3-dipolar cycloaddition reaction.

Biological Activity of Selected Spirooxindole Derivatives

| Compound Class | Organism/Virus | Activity | Value |

| Spirooxindole-pyrrolizidine | Influenza A (H1N1) | EC50 | 1.9 µg/mL |

| Dispiro[indoline-pyrrolidine-piperidine] | SARS-CoV-2 | IC50 | 7.687 µM |

| Spiro[indoline-pyrrolizin]-ones | SKNSH (neuroblastoma) | IC50 | 4.61 µM |

| Thiazolo-pyrrolidine-spirooxoindoles | HCT116 (colon cancer) | IC50 | 7.0 µM |

| 3-Spirocyclopropyl-2-oxindoles | S. pneumoniae | MIC | 0.49 µM |

| 3-Spirocyclopropyl-2-oxindoles | B. subtilis | MIC | 0.24 µM |

Data compiled from multiple sources.[5][9][10][11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Spirooxindole-pyrrolizidine Derivatives

This protocol describes a general method for the synthesis of spirooxindole-pyrrolizidine derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

-

Isatin or substituted isatin (1.0 mmol)

-

L-proline (1.2 mmol)

-

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 mmol)

-

Methanol (20 mL)

-

Catalyst (e.g., Fe3O4-GO, optional)

Procedure:

-

A mixture of the isatin derivative (1.0 mmol), L-proline (1.2 mmol), and tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 mmol) is taken in a round-bottom flask.

-

Methanol (20 mL) is added to the flask, and the mixture is stirred.

-

The reaction mixture is heated to reflux for 3-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane) to afford the desired spirooxindole-pyrrolizidine product.

Note: The reaction can also be carried out in the presence of a catalyst, such as Fe3O4-graphene oxide (Fe3O4-GO), to potentially improve the reaction rate and yield.

Protocol 2: Synthesis of a Vandetanib Intermediate

This protocol outlines a key step in the synthesis of Vandetanib, illustrating the use of a piperidine derivative.

Step 1: Tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Materials:

-

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (12.6 mmol)

-

Pyridine (20 mL)

-

p-Toluenesulfonyl chloride (12.6 mmol)

-

Ethyl acetate

-

5% HCl solution

-

Water

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (12.6 mmol) in pyridine (20 mL) and cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride (12.6 mmol) to the solution and stir the mixture at 5°C for 10 hours.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the ethyl acetate extract with 5% HCl, water, and brine.

-

Dry the ethyl acetate layer over sodium sulfate and evaporate the solvent to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[12]

-

Yield: Approximately 45.1%[12]

-

Step 2: Substitution with Methyl 4-hydroxy-3-methoxybenzoate

Materials:

-

tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

-

Methyl 4-hydroxy-3-methoxybenzoate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in DMF, add methyl 4-hydroxy-3-methoxybenzoate and potassium carbonate.

-

Heat the reaction mixture and monitor by TLC.

-

After completion, work up the reaction mixture to isolate tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.

-

Yield: Approximately 51.2%[12]

-

Conclusion

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate and its parent compound are valuable and versatile intermediates in medicinal chemistry. Their utility in the synthesis of potent kinase inhibitors and biologically active spirooxindoles highlights their importance in drug discovery and development. The provided protocols and data serve as a foundational guide for researchers aiming to explore the chemical space around this privileged scaffold for the creation of novel therapeutic agents.

References

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi [frontiersin.org]

- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. atlantis-press.com [atlantis-press.com]

The Pivotal Role of tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate and Its Analogs in Modern Drug Discovery

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The versatile chemical scaffold, tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, and its structural analogs have emerged as indispensable building blocks in the synthesis of a new generation of targeted therapeutics. These piperidine derivatives are key intermediates in the development of drugs for a wide range of diseases, including autoimmune disorders, cancer, and neurological conditions. Their unique structural features allow for the precise construction of complex molecules that can interact with high specificity and affinity with their biological targets. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the significance of this chemical entity in contemporary medicinal chemistry.

The strategic importance of this class of molecules is exemplified by their incorporation into several FDA-approved drugs and clinical candidates. Notably, derivatives of 4-oxopiperidine-1-carboxylate are central to the structure of Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis, and Vandetanib (Caprelsa®), a multi-kinase inhibitor used in the treatment of thyroid cancer. Furthermore, these piperidine scaffolds are integral to the development of novel dopamine receptor modulators for various central nervous system (CNS) disorders.

This document will delve into the specific applications of these intermediates in the synthesis of these important drugs, providing detailed experimental protocols, quantitative data on their biological activity, and visualizations of the relevant signaling pathways and experimental workflows.

Application in the Synthesis of Tofacitinib: A JAK Inhibitor

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors. By inhibiting JAKs, Tofacitinib modulates the immune response, making it an effective treatment for autoimmune diseases like rheumatoid arthritis. A key building block for the synthesis of Tofacitinib is a chiral derivative of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Quantitative Data: Tofacitinib Inhibition of JAK Kinases

| Kinase | IC50 (nM) | Reference |

| JAK1 | 1 | [1] |

| JAK2 | 20 | [1] |

| JAK3 | 1 | [1] |

| TYK2 | 114 | [1] |

Signaling Pathway: The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. Tofacitinib exerts its therapeutic effect by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.

Experimental Protocol: Synthesis of Tofacitinib Intermediate

While a complete, detailed, multi-step synthesis of Tofacitinib is complex and proprietary, a general procedure for the debenzylation and subsequent acylation of the piperidine intermediate, a crucial step in the synthesis, is outlined below. This protocol is based on established chemical principles and publicly available information.[2][3][4]

Step 1: Debenzylation of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

To a solution of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (10% Pd/C).

-

The reaction mixture is then subjected to hydrogenation at a pressure of 50-60 psi for 12-16 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the debenzylated intermediate, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 2: Acylation with Cyanoacetic Acid Derivative

-

The crude debenzylated intermediate is dissolved in an aprotic solvent like dichloromethane or N,N-dimethylformamide.

-

A suitable base, such as triethylamine or diisopropylethylamine, is added to the solution.

-

An activated cyanoacetic acid derivative (e.g., cyanoacetyl chloride or an ester) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at room temperature for 2-4 hours until completion.

-

The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

-